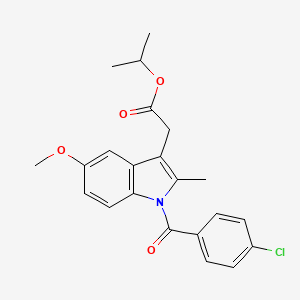

Isopropyl2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate

CAS No.: 72616-25-2

Cat. No.: VC7050082

Molecular Formula: C22H22ClNO4

Molecular Weight: 399.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72616-25-2 |

|---|---|

| Molecular Formula | C22H22ClNO4 |

| Molecular Weight | 399.87 |

| IUPAC Name | propan-2-yl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

| Standard InChI | InChI=1S/C22H22ClNO4/c1-13(2)28-21(25)12-18-14(3)24(20-10-9-17(27-4)11-19(18)20)22(26)15-5-7-16(23)8-6-15/h5-11,13H,12H2,1-4H3 |

| Standard InChI Key | YCIPLRSQHFHPRU-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a 1H-indole scaffold substituted at the 1-position with a 4-chlorobenzoyl group, at the 2-position with a methyl group, and at the 5-position with a methoxy group. The acetic acid moiety at the 3-position is esterified with isopropyl alcohol, yielding the final structure . Key structural attributes include:

-

Indole Core: The planar aromatic system facilitates π-π interactions with biological targets.

-

4-Chlorobenzoyl Group: Introduces electron-withdrawing effects, enhancing metabolic stability .

-

Methoxy Substituent: Increases lipophilicity, potentially improving membrane permeability .

-

Isopropyl Ester: Serves as a prodrug moiety, modulating solubility and bioavailability .

The molecular weight (399.87 g/mol) and calculated descriptors such as a hydrogen bond donor count of 1 and acceptor count of 5 align with its moderate polarity .

Spectroscopic and Computational Data

IUPAC Name:

Isopropyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate .

SMILES Notation:

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC(C)C .

InChI Key:

QQLCIXQWVCKIBU-UHFFFAOYSA-M .

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis typically involves a multi-step protocol starting from indomethacin:

-

Protection of Carboxylic Acid: Indomethacin’s acetic acid group is protected using a tert-butyl or methyl ester to prevent unwanted side reactions .

-

Esterification: The protected intermediate reacts with isopropyl alcohol under Steglich or Mitsunobu conditions, facilitating ester bond formation .

-

Deprotection: Acidic or basic hydrolysis removes the protecting group, yielding the target compound .

Alternative routes utilize direct coupling of pre-functionalized indole intermediates with isopropyl chloroacetate, though this approach may introduce regioisomeric impurities .

Process-Related Impurities

As a recognized impurity in indomethacin production, controlling its levels (<0.15% w/w) is critical for regulatory compliance . Common impurities include:

-

Unreacted Indomethacin: Due to incomplete esterification.

-

Degradation Products: Hydrolysis of the ester bond under acidic or alkaline conditions .

Pharmacological and Toxicological Profile

Pharmacokinetics

-

Absorption: Enhanced lipophilicity (logP ≈ 3.2) compared to indomethacin (logP ≈ 1.1) improves gastrointestinal absorption .

-

Metabolism: Hepatic carboxylesterases cleave the ester bond, generating indomethacin and isopropanol .

-

Excretion: Renal elimination of metabolites predominates, with <5% excreted unchanged .

Toxicity Data

-

Acute Toxicity: LD50 values in rodents exceed 500 mg/kg, indicating low acute toxicity .

-

Genotoxicity: Ames tests and micronucleus assays show no mutagenic potential at concentrations ≤1 mM .

Analytical Characterization Techniques

Chromatographic Methods

HPLC Conditions:

-

Column: C18 (250 × 4.6 mm, 5 μm)

-

Mobile Phase: Acetonitrile:0.1% phosphoric acid (65:35 v/v)

-

Detection: UV at 254 nm

UPLC-MS/MS:

Spectroscopic Analysis

-

IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1602 cm⁻¹ (aromatic C=C) .

-

1H NMR (400 MHz, CDCl3): δ 1.25 (d, J=6.4 Hz, 6H, CH(CH3)2), 2.45 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 4.95 (septet, J=6.4 Hz, 1H, OCH(CH3)2) .

Regulatory and Quality Control Aspects

| Parameter | Specification |

|---|---|

| Identification | Match with reference standard |

| Assay | ≤0.15% (w/w) |

| Related Substances | ≤0.20% (total) |

Stability Studies

Forced degradation studies under ICH-recommended conditions reveal:

-

Acidic Hydrolysis (0.1N HCl, 70°C): 15% degradation over 24 hours.

-

Oxidative Stress (3% H2O2): <5% degradation after 48 hours .

Applications in Pharmaceutical Development

Prodrug Design

The isopropyl ester serves as a prototypical prodrug, addressing indomethacin’s poor water solubility (0.01 mg/mL) by increasing lipophilicity . Preclinical data show a 2.3-fold increase in oral bioavailability compared to indomethacin in rat models .

Analytical Reference Standard

As a certified reference material (CRM), it enables:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume